molecular formula C8H15Cl2N3 B1413557 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride CAS No. 1949815-97-7

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

Cat. No.: B1413557
CAS No.: 1949815-97-7
M. Wt: 224.13 g/mol
InChI Key: QKXKKJXGUPAHOD-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride is a chemical compound with the molecular formula C8H13N3.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring.

Preparation Methods

The synthesis of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride typically involves the reaction of 1-methylpyrazole with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The dihydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-methyl-4-pyrrolidin-3-ylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKKJXGUPAHOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 2
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 3
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 4
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 5
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride
Reactant of Route 6
1-Methyl-4-(pyrrolidin-3-yl)pyrazole dihydrochloride

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